molecular formula C22H23FN4O3S2 B2475098 4-(N,N-diethylsulfamoyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450343-48-3

4-(N,N-diethylsulfamoyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2475098
CAS No.: 450343-48-3
M. Wt: 474.57
InChI Key: GDBPLPGLZSWXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 450343-48-3) is a sulfonamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and a benzamide moiety modified with a diethylsulfamoyl group. Its molecular formula is C₂₂H₂₃FN₄O₃S₂, with a monoisotopic mass of 474.119561 Da and an average mass of 474.569 Da . The structure combines a sulfamoyl group (SO₂N) for enhanced solubility and a fluorinated aromatic system, which may influence bioactivity and metabolic stability.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3S2/c1-3-26(4-2)32(29,30)18-11-5-15(6-12-18)22(28)24-21-19-13-31-14-20(19)25-27(21)17-9-7-16(23)8-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBPLPGLZSWXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-diethylsulfamoyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic molecule that has garnered interest for its potential biological activities. This compound integrates a sulfonamide moiety, a fluorinated phenyl group, and a thienopyrazole structure, suggesting diverse pharmacological properties.

  • Molecular Formula : C22H23FN4O5S2
  • Molecular Weight : 506.6 g/mol
  • IUPAC Name : 4-(diethylsulfamoyl)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets:

  • Sulfonamide Group : This moiety can inhibit specific enzymes or receptors, potentially affecting metabolic pathways.
  • Fluorophenyl Group : Enhances binding affinity through hydrophobic interactions.
  • Thienopyrazole Moiety : Involved in π-π stacking interactions, which may modulate biological pathways.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound's structural similarities to known anticancer agents suggest it may inhibit tumor growth through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of histone deacetylases (HDAC), which are crucial in cancer biology .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies on related pyrazole compounds have shown:

  • Inhibition of cyclooxygenase (COX) enzymes.
  • Reduction of inflammatory cytokines in vitro and in vivo .

Antimicrobial Activity

Pyrazole derivatives have demonstrated antimicrobial effects against various pathogens. The sulfonamide component may contribute to this activity by inhibiting bacterial folate synthesis pathways .

Study on Antitumor Activity

A study evaluated the cytotoxic effects of several pyrazole derivatives, including compounds structurally similar to the target compound. The results indicated:

  • Significant inhibition of cell proliferation in MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics .
CompoundIC50 (µM)Cancer Cell Line
Target CompoundTBDTBD
Control (Erlotinib)0.07MCF-7

Study on Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory potential of thienopyrazole derivatives:

  • Compounds showed effective inhibition of COX enzymes with IC50 values ranging from 1.5 to 3.8 nM .
CompoundIC50 (nM)Target
Target CompoundTBDCOX
Control1.2COX

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substitution Patterns

The compound is compared to derivatives synthesized via similar pathways, including triazole-thiones, hydrazinecarbothioamides, and benzamide analogues. Key structural variations include:

Compound Class Core Structure Substituents (R Groups) Functional Groups Molecular Weight (Da)
Target Compound Thieno[3,4-c]pyrazole 4-Fluorophenyl, diethylsulfamoyl SO₂N, CONH, F 474.57
Triazole-Thiones 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl (X=H,Cl,Br) SO₂, C=S, F (2,4-difluorophenyl) ~450–500 (varies by X)
N-[2-(4-Nitrophenyl)-... Thieno[3,4-c]pyrazole 4-Nitrophenyl, trifluoromethylbenzamide NO₂, CF₃, CONH ~505 (estimated)

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 4-fluorophenyl group (σₚ = 0.06) contrasts with the stronger electron-withdrawing nitro group (σₚ = 1.25) in the nitro-substituted analogue , which may reduce metabolic stability but enhance binding to hydrophobic pockets.
  • Sulfonamide vs.
Spectroscopic Features:
Feature Target Compound Triazole-Thiones Nitro-Substituted Analogue
IR ν(C=O) ~1663–1682 cm⁻¹ (benzamide) Absent in triazoles ~1670 cm⁻¹ (trifluoromethylbenzamide)
ν(S-H) Absent Absent (tautomerism favors thione) Absent
¹H-NMR (Aromatic H) Multiplets for fluorophenyl Doublets for 2,4-difluorophenyl Singlet for nitro group (δ ~8.2 ppm)

Notable Findings:

  • The absence of ν(S-H) in triazole-thiones confirms their thione tautomeric form, which may influence reactivity compared to the target compound’s stable thienopyrazole core.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(N,N-diethylsulfamoyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, and how can purity be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions:

Core Formation : Cyclization of precursors (e.g., thiourea derivatives or α,β-unsaturated ketones) under acidic/basic conditions to construct the thieno[3,4-c]pyrazole ring .

Substitution : Electrophilic aromatic substitution to introduce the 4-fluorophenyl group at the pyrazole C2 position.

Sulfamoylation : Nucleophilic substitution with diethylsulfamoyl chloride to install the sulfonamide group at the benzamide moiety .

  • Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, employ catalysts (e.g., Pd for cross-couplings), and purify via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve proton environments (e.g., diethylsulfamoyl methyl groups at δ ~1.1 ppm, fluorophenyl protons at δ ~7.0–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ ~550–600 Da range) .
  • X-Ray Crystallography : Use SHELXL for refining crystal structures to confirm stereochemistry and bond angles .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition temperatures.
  • Photostability : Expose to UV-Vis light and monitor degradation via HPLC.
  • Hydrolytic Stability : Test solubility in aqueous buffers (pH 1–12) and track hydrolysis products via LC-MS .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound for target modulation?

  • Methodological Answer :
  • Analog Synthesis : Vary substituents (e.g., replace 4-fluorophenyl with chloro/methyl groups) and compare bioactivity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., sulfonamide H-bonding with kinase ATP-binding pockets) .
  • Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7) to correlate substituent effects with IC₅₀ values .

Q. How can computational modeling resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions to assess binding stability and identify off-target effects .
  • Meta-Analysis : Cross-reference bioactivity data with structural variables (e.g., substituent electronegativity, steric bulk) using chemometric tools like PCA .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Q. What advanced techniques are recommended for studying the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4 with dibenzylfluorescein) and measure IC₅₀ via fluorescence quenching .
  • Metabolite Identification : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF-MS .
  • Docking Studies : Model interactions with CYP active sites to predict metabolic hotspots (e.g., oxidation at the thieno-pyrazole ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.